molecular formula C21H23NO2 B11129346 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

Cat. No.: B11129346
M. Wt: 321.4 g/mol
InChI Key: UJCDIHIWELJYAK-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually synthesized through the hydrogenation of pyridine derivatives.

    Coupling of Benzofuran and Piperidine Rings: The final step involves coupling the benzofuran and piperidine rings through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or piperidine rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted benzofuran and piperidine derivatives

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-ethylpiperidin-1-yl)ethanone

Uniqueness

2-(2,3-Dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuran and piperidine rings makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1-(4-phenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C21H23NO2/c23-21(15-16-6-7-19-10-13-24-20(19)14-16)22-11-8-18(9-12-22)17-4-2-1-3-5-17/h1-7,14,18H,8-13,15H2

InChI Key

UJCDIHIWELJYAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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